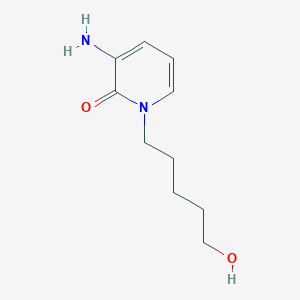

3-Amino-1-(5-hydroxypentyl)pyridin-2(1h)-one

Description

Properties

Molecular Formula |

C10H16N2O2 |

|---|---|

Molecular Weight |

196.25 g/mol |

IUPAC Name |

3-amino-1-(5-hydroxypentyl)pyridin-2-one |

InChI |

InChI=1S/C10H16N2O2/c11-9-5-4-7-12(10(9)14)6-2-1-3-8-13/h4-5,7,13H,1-3,6,8,11H2 |

InChI Key |

MJKNRJQUIMWVQP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C(=O)C(=C1)N)CCCCCO |

Origin of Product |

United States |

Preparation Methods

3-Amino-1-(5-hydroxypentyl)pyridin-2(1H)-one consists of a pyridin-2-one core substituted at the 3-position with an amino group and at the 1-position with a 5-hydroxypentyl side chain. The synthesis typically involves functionalization of the pyridinone ring and introduction of the hydroxypentyl substituent.

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of this compound can be approached via:

- Construction of the pyridin-2-one core with suitable substituents.

- Amino group introduction at the 3-position through reduction or substitution reactions.

- Attachment of the 5-hydroxypentyl side chain at the nitrogen (N-1) position via alkylation.

Stepwise Preparation Approach

Preparation of 3-Amino-2-hydroxypyridine (Key Intermediate)

A closely related compound, 3-amino-2-hydroxypyridine, serves as a precursor to the target molecule. According to patent CN103664764A, the preparation involves:

- Reduction of 2-hydroxy-3-nitro-5-bromopyridine using a mixture of iron powder and hydrochloric acid in solvents such as water, methanol, or ethanol to yield 2-hydroxy-3-amino-5-bromopyridine.

- Hydrogenation of 2-hydroxy-3-amino-5-bromopyridine in an alkaline solution (e.g., sodium hydroxide, potassium hydroxide, or calcium hydroxide) with strontium carbonate under hydrogen atmosphere to obtain 3-amino-2-hydroxypyridine.

This method features:

- Short reaction times (0.5-1 hour for reduction, 3-4 hours for hydrogenation).

- Use of inexpensive reagents and solvents.

- High purity product suitable for further synthesis steps.

| Step | Reagents and Conditions | Product | Reaction Time |

|---|---|---|---|

| 1 | 2-hydroxy-3-nitro-5-bromopyridine + Fe powder + HCl in water/methanol/ethanol, stirred | 2-hydroxy-3-amino-5-bromopyridine | 0.5-1 hour |

| 2 | 2-hydroxy-3-amino-5-bromopyridine + KOH/NaOH + SrCO3, H2 atmosphere | 3-amino-2-hydroxypyridine | 3-4 hours |

This approach is well-documented and provides a reliable intermediate for further functionalization.

Introduction of 5-Hydroxypentyl Side Chain

The alkylation of the nitrogen atom at position 1 of the pyridin-2-one ring with a 5-hydroxypentyl moiety is commonly achieved by:

- Reacting the 3-amino-2-hydroxypyridine intermediate with a suitable 5-halo-pentanol (e.g., 5-bromopentanol) or 5-tosyl-pentanol under basic conditions.

- Typical bases include potassium carbonate or sodium hydride in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- The reaction proceeds via nucleophilic substitution, attaching the 5-hydroxypentyl group to the nitrogen, yielding this compound.

This alkylation step requires careful control of temperature (usually 50-80 °C) and reaction time (several hours) to optimize yield and minimize side reactions.

Summary Table of Preparation Methods

| Method | Key Steps | Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Reduction + Hydrogenation | Nitro reduction → Hydrogenation of bromo compound | Fe powder + HCl; NaOH/KOH + SrCO3 + H2 | High purity, cost-effective | Requires hydrogen atmosphere |

| N-Alkylation | Alkylation of pyridinone nitrogen | 5-bromo-pentanol + K2CO3 in DMF/DMSO | Straightforward, good yields | Requires pure intermediate |

| Pd(II)-Catalyzed C-H Activation | Directed C-H functionalization on side chains | Pd catalyst, directing group | Selective, versatile | Expensive catalysts, complex |

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(5-hydroxypentyl)pyridin-2(1h)-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The pyridinone ring can be reduced to a dihydropyridine derivative.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of 3-Amino-1-(5-oxopentyl)pyridin-2(1h)-one.

Reduction: Formation of 3-Amino-1-(5-hydroxypentyl)dihydropyridin-2(1h)-one.

Substitution: Formation of various substituted derivatives depending on the reactants used.

Scientific Research Applications

3-Amino-1-(5-hydroxypentyl)pyridin-2(1h)-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Amino-1-(5-hydroxypentyl)pyridin-2(1h)-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological targets, while the hydroxypentyl side chain can enhance its solubility and bioavailability. The pyridinone core can participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Physicochemical Properties

Key structural analogs differ in substituents at the 1- and 3-positions of the pyridin-2(1H)-one core (Table 1).

Table 1. Structural and Physicochemical Comparison

Notes:

- The 5-hydroxypentyl chain in the target compound introduces hydrophilicity, contrasting with the lipophilic 3-methylbutyl group in its analog .

- Fluorinated aromatic substituents (e.g., 3,5-difluorophenyl) enhance metabolic stability by resisting oxidative degradation .

Enzyme Inhibition

- IGF-1R Inhibition : 3-(1H-Benzo[d]imidazol-2-yl)pyridin-2(1H)-one derivatives exhibit potent IGF-1R inhibition (IC₅₀ < 100 nM) due to the rigid benzimidazole moiety enhancing target binding . Modifying the 4-position with amine-containing side chains further boosts potency .

- eIF4A3 Inhibition : Pyridin-2(1H)-ones with piperazine-carbonyl groups at the 5-position show submicromolar activity, but P-glycoprotein (P-gp) efflux (efflux ratio = 25.0) limits bioavailability . Hydrophilic substituents (e.g., hydroxypentyl) may mitigate efflux issues .

Neurotransmitter Modulation

- Serotonin Reuptake Inhibition : 1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives act as SSRIs, with EC₅₀ values < 50 nM. The piperazine group facilitates interactions with the serotonin transporter .

Anti-Allodynic Activity

- 3,5-Disubstituted pyridin-2(1H)-ones (e.g., aryl/heteroaryl at 3-position, phenylamino at 5-position) demonstrate anti-allodynic effects in rodent models (ED₅₀ = 10–30 mg/kg). The amino group at the 3-position is critical for activity .

Pharmacokinetic and Toxicity Profiles

- Efflux and Bioavailability : Compounds with aromatic substituents (e.g., 1o in Table 4 of ) exhibit high P-gp-mediated efflux (efflux ratio = 25.0), reducing oral bioavailability. Hydroxypentyl and polar groups may lower efflux .

- Metabolic Stability : Fluorinated derivatives (e.g., 5-(3,5-difluorophenyl)) resist CYP450-mediated metabolism, improving plasma half-life .

Biological Activity

3-Amino-1-(5-hydroxypentyl)pyridin-2(1H)-one is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse scientific literature.

Synthesis

The synthesis of this compound typically involves multistep organic reactions that incorporate pyridine derivatives. The compound can be synthesized through the reaction of appropriate pyridine precursors with amino groups and hydroxypentyl chains. The exact synthetic route may vary based on desired purity and yield.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Pseudomonas aeruginosa | 0.21 µM |

| Escherichia coli | 0.21 µM |

| Micrococcus luteus | Variable |

| Candida spp. | Variable |

The compound's effectiveness against Gram-negative bacteria, such as Pseudomonas aeruginosa and Escherichia coli, is particularly noteworthy, with MIC values indicating potent activity comparable to standard antibiotics like ciprofloxacin .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Studies have shown that it can inhibit cell proliferation in various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of DNA Gyrase : Molecular docking studies suggest that the compound interacts strongly with DNA gyrase, which is essential for bacterial DNA replication. The formation of hydrogen bonds with key residues in the active site enhances its inhibitory potential .

- Cytotoxic Effects : The compound has demonstrated cytotoxicity against human cancer cell lines, possibly through the induction of reactive oxygen species (ROS) and subsequent apoptosis .

Case Studies

Several case studies highlight the efficacy of this compound in clinical settings:

- Study on Antimicrobial Efficacy : A study evaluated the compound against clinical isolates of resistant strains, showing significant inhibition and suggesting its potential as a therapeutic agent in treating infections caused by resistant bacteria .

- Cancer Cell Line Evaluation : In vitro studies on various cancer cell lines revealed that treatment with this compound resulted in decreased viability and increased apoptosis markers, indicating its potential as an anticancer drug .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 3-Amino-1-(5-hydroxypentyl)pyridin-2(1H)-one, and what critical reaction parameters influence yield and purity?

- Methodology : Synthesis typically involves alkylation of pyridinone precursors (e.g., 4-amino-2-pyridone) with hydroxypentyl halides under basic conditions. Key parameters include temperature (60–80°C), pH control (8–10 via NaOH), and solvent selection (ethanol or DMF). Purification via column chromatography (silica gel, methanol/ethyl acetate gradient) ensures high purity (>95%). Monitoring intermediates with TLC and optimizing reaction time (12–24 hrs) minimizes by-products like N-alkylation isomers .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound, and how are spectral data interpreted?

- Methodology : Use ¹H/¹³C NMR to confirm substituent positions (e.g., hydroxypentyl chain integration at δ 3.5–4.0 ppm). Mass spectrometry (ESI-MS) verifies molecular weight ([M+H]⁺ expected for C₁₀H₁₅N₂O₂). IR spectroscopy identifies functional groups (e.g., N-H stretch ~3300 cm⁻¹, carbonyl ~1650 cm⁻¹). Cross-referencing with PubChem data (CID: [relevant ID]) ensures consistency .

Q. What preliminary biological assays are recommended to assess the bioactivity of this compound, particularly in enzyme inhibition studies?

- Methodology : Conduct in vitro enzyme inhibition assays (e.g., kinase or protease targets) using fluorogenic substrates. Dose-response curves (1–100 µM) determine IC₅₀ values. Include positive controls (e.g., staurosporine for kinases) and validate results with surface plasmon resonance (SPR) to measure binding affinity (KD). Parallel cytotoxicity assays (MTT on HEK293 cells) ensure selectivity .

Advanced Research Questions

Q. How can researchers optimize the alkylation step in the synthesis of this compound to minimize by-products and improve scalability?

- Methodology : Replace traditional hydroxypentyl halides with mesylates to enhance electrophilicity and reduce side reactions. Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems (water/toluene) to accelerate kinetics. DoE (Design of Experiments) models can identify optimal temperature/pH combinations. Pilot-scale reactions (1–5 L) with continuous flow reactors improve reproducibility and yield (>80%) .

Q. What strategies are employed to resolve contradictions between in vitro and in vivo efficacy data for this compound in anticancer research?

- Methodology : Perform ADME studies to assess bioavailability and metabolite formation (e.g., LC-MS/MS plasma profiling). Use PK/PD modeling to correlate dose-exposure relationships. Validate in vivo activity in xenograft models with biomarker analysis (e.g., tumor apoptosis via TUNEL assay). If discrepancies persist, explore prodrug derivatives to enhance stability .

Q. What advanced computational and experimental approaches are used to elucidate the molecular targets of this compound in antiviral studies?

- Methodology : Combine molecular docking (AutoDock Vina) with viral protease crystal structures (PDB: 3D7) to predict binding modes. Validate via CRISPR-Cas9 knockout screens to identify host factors essential for antiviral activity. Cryo-EM or X-ray crystallography resolves ligand-target complexes. Functional assays (e.g., viral load quantification in primary lymphocytes) confirm mechanistic hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.